4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Description
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by its IUPAC name, 4-[(4-methylbenzyl)oxy]benzoic acid . This compound is characterized by the presence of a benzenecarboxylic acid group substituted with a 4-methylbenzyl group through an ether linkage.
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDITHZKLNZHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-19-4 | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Esterification of 4-Hydroxybenzoic Acid Derivatives
The most common synthetic route involves esterification of 4-hydroxybenzoic acid or its derivatives with 4-methylbenzyl bromide. A representative protocol from crystallographic studies employs:
Reagents :
- 4-Hydroxybenzoic acid (1.0 equiv.)
- 4-Methylbenzyl bromide (1.05 equiv.)
- Anhydrous potassium carbonate (2.0 equiv.)
- Acetone (solvent)
Conditions :
- Reflux at 56–60°C for 14–18 hours
- Post-reaction purification via recrystallization (ethanol/water)
This method yields 4-[(4-methylbenzyl)oxy]benzenecarboxylic acid in 78–88% purity (IUCr, 2022). Key advantages include scalability (>50 mmol demonstrated) and compatibility with acid-sensitive substrates. However, competing hydrolysis of the benzyl bromide under basic conditions necessitates stoichiometric control.
Mechanistic Insights :
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The phenolate ion, generated in situ by deprotonation of 4-hydroxybenzoic acid, attacks the electrophilic carbon of 4-methylbenzyl bromide. Potassium carbonate acts as both a base and desiccant, minimizing side reactions.
Nucleophilic Substitution Using Preactivated Intermediates
Alternative approaches utilize preacetylated 4-hydroxybenzoic acid to enhance reactivity:
- Step 1 : Acetylation of 4-hydroxybenzoic acid with acetic anhydride (1.2 equiv.) in pyridine (0–5°C, 2 hours).
- Step 2 : Reaction with 4-methylbenzyl bromide (1.1 equiv.) and potassium carbonate (2.5 equiv.) in DMF at 80°C for 8 hours.
- Step 3 : Basic hydrolysis (NaOH, aqueous ethanol) to remove acetyl groups.
This method achieves 85–92% yield by reducing undesired polymerization. The acetyl group temporarily protects the phenolic -OH, directing substitution exclusively at the para position.
Oxidation of 4-[(4-Methylbenzyl)oxy]benzaldehyde
Oxidative conversion of the aldehyde precursor provides a high-purity route:
| Parameter | Value |
|---|---|
| Starting Material | 4-[(4-Methylbenzyl)oxy]benzaldehyde |
| Oxidizing Agent | KMnO₄ (3.0 equiv.) |
| Solvent | Aqueous H₂SO₄ (0.5 M) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 76–81% |
The aldehyde intermediate is oxidized to the carboxylic acid under acidic conditions. Excess KMnO₄ ensures complete conversion, though over-oxidation to CO₂ remains a risk at higher temperatures.
Hydrazinolysis of Ethyl Ester Derivatives
A two-step procedure via the ethyl ester intermediate minimizes side reactions:
- Esterification :
- Hydrazinolysis :
Advantages :
- Hydrazine selectively cleaves the ethyl ester without affecting the benzyl ether.
- Crystallization from ethanol yields analytically pure product (mp 212°C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Esterification | 78–88 | 95 | 14–18 | Scalability |
| Preactivated Ester | 85–92 | 98 | 10 | Reduced side reactions |
| Aldehyde Oxidation | 76–81 | 93 | 6 | High functional group tolerance |
| Hydrazinolysis | 70 | 99 | 24 | Crystallographic-grade purity |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors improve efficiency:
- Reactor Type : Tubular (SS316, 10 mm diameter)
- Residence Time : 45 minutes
- Throughput : 1.2 kg/day
- Catalyst : Heterogeneous Amberlyst-15 (0.5 wt%)
Flow systems enhance heat transfer and reduce solvent use by 40% compared to batch processes.
Emerging Methodologies
Recent advances include photocatalytic decarboxylation for asymmetric synthesis, though yields remain suboptimal (≤55%). Microwave-assisted esterification (100 W, 120°C, 30 minutes) achieves 89% yield but requires specialized equipment.
Challenges and Optimization Strategies
Byproduct Formation :
Purification :
- Silica gel chromatography (hexane/ethyl acetate 3:1) removes unreacted starting materials.
- Recrystallization from ethanol/water (1:4 v/v) yields needle-shaped crystals suitable for XRD.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
4-Methylbenzyl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, also known by its CAS number 56442-19-4, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
The compound features a benzenecarboxylic acid core substituted with a 4-methylbenzyl ether group, which is hypothesized to influence its biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
- Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Antioxidant Effects :
-
Antimicrobial Activity :
- In vitro assays revealed that the compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Table 1: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. A common route starts with 4-hydroxybenzoic acid (or its ester), which reacts with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. For ester precursors, hydrolysis with NaOH or LiOH yields the carboxylic acid. Optimizing stoichiometry (1:1.2 molar ratio of phenol to benzyl halide) and reaction time (6–12 hours) improves yields . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for purification .
Basic: How is the compound characterized structurally and chemically post-synthesis?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy : and NMR confirm the benzyl ether linkage (δ ~4.8–5.2 ppm for OCH₂ and aromatic protons) and carboxylic acid moiety (δ ~12–13 ppm for COOH) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M-H] at m/z 255.0895) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictory data in reaction yields across different synthetic protocols?
Methodological Answer:
Contradictions often arise from solvent polarity, catalyst choice, or byproduct formation. Systematic approaches include:
- Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst loading) to identify optimal conditions .
- Mechanistic Studies : Use -NMR kinetics to track intermediate formation (e.g., ester vs. ether byproducts) .
- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., unreacted benzyl halide or dimerization products) .
For example, if yields drop in polar solvents, consider competing hydrolysis of the benzyl halide; switching to DMSO or reducing water content may help .
Advanced: What are the electronic effects of the 4-methylbenzyl group on the carboxylic acid’s reactivity?
Methodological Answer:
The 4-methylbenzyl group is electron-donating via resonance (+R effect), which reduces the acidity of the carboxylic acid (pKa ~4.5–5.0 vs. ~2.5 for unsubstituted benzoic acid). This impacts:
- Esterification : Slower reaction with alcohols; requires stronger acids (e.g., H₂SO₄) or coupling agents (DCC/DMAP) .
- Metal Coordination : Weaker binding to metal ions compared to electron-withdrawing substituents, relevant in catalysis or material science .
- Bioactivity : Alters interactions with enzymes or receptors in medicinal studies; compare with fluorinated analogs (e.g., 4-[(3-fluorobenzyl)oxy] derivatives) .
Basic: What solubility and stability precautions are necessary for handling this compound?
Methodological Answer:
- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Pre-saturate solvents with N₂ to prevent oxidation .
- Stability : Store at 2–8°C under inert gas (Ar). Avoid strong oxidizers (e.g., HNO₃) to prevent decarboxylation or ether cleavage .
- pH Sensitivity : Protonated COOH at low pH (<3) increases solubility but may degrade the benzyl ether; buffer solutions (pH 5–7) are recommended for biological assays .
Advanced: What catalytic systems improve the efficiency of benzyl ether formation in this compound?
Methodological Answer:
- Palladium Catalysis : Pd(OAc)₂ with ligands (e.g., XPhos) enables Ullmann-type coupling for challenging substrates .
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems (water/toluene) .
- Enzyme Catalysis : Lipases (e.g., Candida antarctica) selectively form benzyl ethers under mild conditions, reducing side reactions .
Optimization requires monitoring via TLC or in situ IR to minimize over-alkylation .
Advanced: How is this compound utilized in developing bioactive molecules or materials?
Methodological Answer:
- Medicinal Chemistry : As a building block for kinase inhibitors or GPCR modulators; the benzyl ether enhances lipophilicity for blood-brain barrier penetration .
- Polymer Science : Copolymerized with acrylates to create pH-responsive hydrogels; the carboxylic acid enables crosslinking via divalent cations .
- Metal-Organic Frameworks (MOFs) : Coordinates with Zn²⁺ or Cu²⁺ to form porous structures for gas storage or catalysis .
Basic: What purification techniques are effective for isolating high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C; cooling to 4°C yields crystals with >98% purity .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate + 1% acetic acid) removes unreacted benzyl halide .
- Acid-Base Extraction : Partition between 1M HCl (aqueous) and ethyl acetate; recover the acid from the organic layer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
